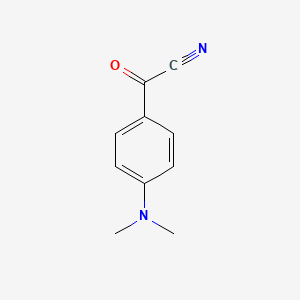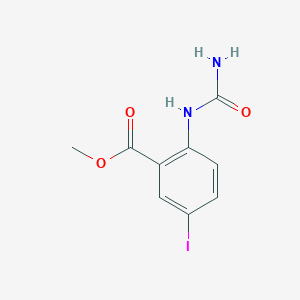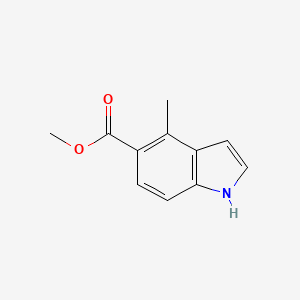
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group at the 2-position, a chlorobenzyl group at the 9-position, and a dihydropurinone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorobenzylation: The 9-position of the purine ring is substituted with a 2-chlorobenzyl group using a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Amination: The 2-position is then aminated using ammonia or an amine source under suitable conditions.
Cyclization: The final step involves cyclization to form the dihydropurinone structure, often achieved through heating or using a cyclizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropurinone structure to a fully reduced purine.
Substitution: The amino and chlorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced purine analogs.
Applications De Recherche Scientifique
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopurine: A purine analog used in nucleic acid research.
9-Benzyladenine: A cytokinin that promotes cell division in plants.
6-Mercaptopurine: An anticancer drug used in chemotherapy.
Uniqueness
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
17756-37-5 |
|---|---|
Formule moléculaire |
C12H10ClN5O |
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
2-amino-9-[(2-chlorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-4-2-1-3-7(8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19) |
Clé InChI |
AYGAOWACJNFQGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(NC3=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)

![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)

![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)


![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)





